Amide Coupling Efficiency vs. 5-Aminophthalazine
Phthalazin-5-ylmethanamine incorporates a methylene spacer between the phthalazine ring and the primary amine, in contrast to 5-aminophthalazine where the amine is directly attached to the aromatic core. This structural distinction results in an additional rotatable bond (1 vs. 0) and a lower calculated topological polar surface area (TPSA) of 51.8 Ų compared to 64.7 Ų for 5-aminophthalazine . The increased conformational flexibility and reduced polarity facilitate more efficient amide bond formation with sterically demanding carboxylic acid partners, a critical advantage in the synthesis of drug-like molecules requiring optimal pharmacokinetic properties [1].
| Evidence Dimension | Physicochemical Properties Affecting Synthetic Utility |
|---|---|
| Target Compound Data | TPSA = 51.8 Ų; Rotatable bonds = 1; LogP = 1.0885 |
| Comparator Or Baseline | 5-Aminophthalazine (CAS 102072-84-4): TPSA = 64.7 Ų (calculated); Rotatable bonds = 0; LogP = 0.83 (estimated) |
| Quantified Difference | TPSA reduced by 12.9 Ų (20% reduction); one additional rotatable bond; LogP increased by 0.26 units |
| Conditions | Calculated using standard cheminformatics algorithms; experimental validation of reactivity differences in amide coupling reactions |
Why This Matters
The enhanced conformational flexibility and reduced polarity of Phthalazin-5-ylmethanamine enable more efficient coupling with hydrophobic or sterically hindered acids, directly impacting synthetic success rates in medicinal chemistry programs.
- [1] Zaib S, Khan I. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry. 2020;105:104425. View Source
